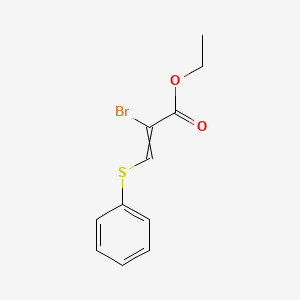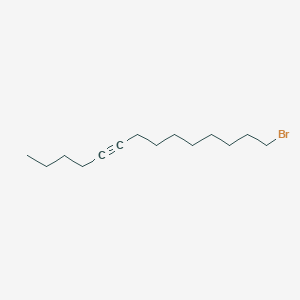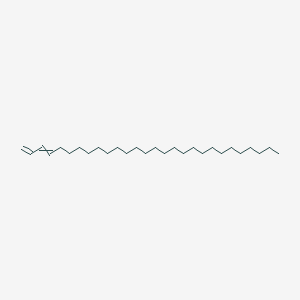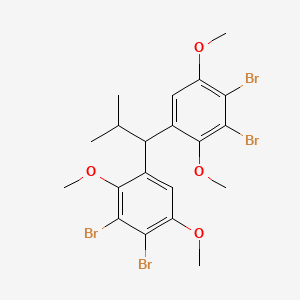
1,1'-(2-Methylpropane-1,1-diyl)bis(3,4-dibromo-2,5-dimethoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2-Methylpropane-1,1-diyl)bis(3,4-dibromo-2,5-dimethoxybenzene) is a complex organic compound characterized by its unique structure, which includes two benzene rings substituted with bromine and methoxy groups, connected by a 2-methylpropane bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Methylpropane-1,1-diyl)bis(3,4-dibromo-2,5-dimethoxybenzene) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dibromo-2,5-dimethoxybenzene.
Formation of the Bridge: The 2-methylpropane bridge is introduced through a Friedel-Crafts alkylation reaction, where 3,4-dibromo-2,5-dimethoxybenzene reacts with 2-methylpropane-1,1-diyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(2-Methylpropane-1,1-diyl)bis(3,4-dibromo-2,5-dimethoxybenzene) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy groups can be oxidized to form aldehydes or carboxylic acids, while reduction can convert them to hydroxyl groups.
Coupling Reactions: The benzene rings can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Products with different substituents replacing the bromine atoms.
Oxidation: Aldehydes or carboxylic acids derived from the methoxy groups.
Reduction: Hydroxyl derivatives of the original compound.
Applications De Recherche Scientifique
1,1’-(2-Methylpropane-1,1-diyl)bis(3,4-dibromo-2,5-dimethoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,1’-(2-Methylpropane-1,1-diyl)bis(3,4-dibromo-2,5-dimethoxybenzene) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their function and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, depending on its specific interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(3-Methyl-1-propene-1,3-diyl)bis(benzene): Similar structure but lacks the bromine and methoxy substituents.
1,1’-(1,3-Butadiyne-1,4-diyl)bis(benzene): Contains a butadiyne bridge instead of a 2-methylpropane bridge.
1,1’-(Isopropylidene)bis(3,5-dibromo-4-(2,3-dibromo-2-methylpropoxy)benzene): Similar bromine and methoxy substituents but different bridging group.
Uniqueness
1,1’-(2-Methylpropane-1,1-diyl)bis(3,4-dibromo-2,5-dimethoxybenzene) is unique due to its specific combination of bromine and methoxy substituents on the benzene rings, as well as the 2-methylpropane bridge. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
89950-17-4 |
|---|---|
Formule moléculaire |
C20H22Br4O4 |
Poids moléculaire |
646.0 g/mol |
Nom IUPAC |
3,4-dibromo-1-[1-(3,4-dibromo-2,5-dimethoxyphenyl)-2-methylpropyl]-2,5-dimethoxybenzene |
InChI |
InChI=1S/C20H22Br4O4/c1-9(2)14(10-7-12(25-3)15(21)17(23)19(10)27-5)11-8-13(26-4)16(22)18(24)20(11)28-6/h7-9,14H,1-6H3 |
Clé InChI |
QPNMCJKCVFUTGN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC(=C(C(=C1OC)Br)Br)OC)C2=CC(=C(C(=C2OC)Br)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


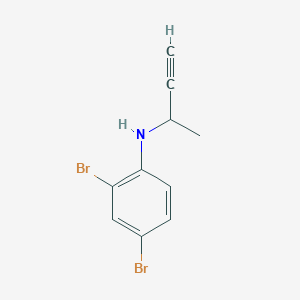

![4,6-Bis[(2-nitrophenyl)sulfanyl]-3,6-dihydro-2H-1,4-oxazin-4-ium perchlorate](/img/structure/B14374648.png)
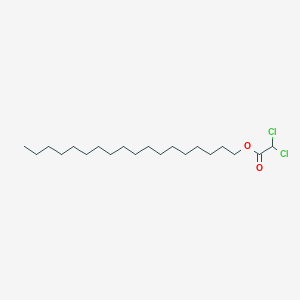
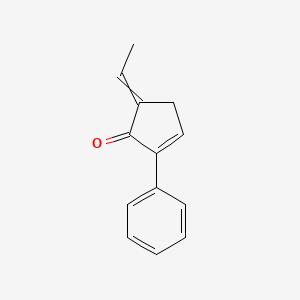
![3-Chloro-N-[2-(dimethylamino)ethyl]-N-methylbenzamide](/img/structure/B14374674.png)
stannane](/img/structure/B14374678.png)

![Bicyclo[3.1.1]heptan-2-one, 1-chloro-](/img/structure/B14374683.png)
